molecular formula C10H7NO2 B1443709 2-(furan-2-yl)isonicotinaldehyde CAS No. 103851-91-8

2-(furan-2-yl)isonicotinaldehyde

Cat. No.: B1443709
CAS No.: 103851-91-8
M. Wt: 173.17 g/mol
InChI Key: PLNQVIMETJUALV-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)isonicotinaldehyde is a high-purity heterocyclic building block designed for medicinal chemistry and drug discovery applications. This compound features a hybrid architecture combining furan and pyridine rings, a structure known to be a privileged scaffold in the development of biologically active molecules . Researchers value this aldehyde for its versatility in synthetic workflows, particularly as a key precursor in the synthesis of complex azaheterocycles . Its primary research value lies in the exploration of new antimicrobial and anticancer agents. Compounds with similar furan-pyridine hybrid structures have demonstrated significant activity against challenging pathogens, including Staphylococcus aureus (MRSA) and Mycobacterium smegmatis , with some derivatives showing minimum inhibitory concentrations (MIC) of <1 µg/mL . Furthermore, such chalcone-like structures are investigated for their potent antiproliferative effects against various human cancer cell lines, including breast adenocarcinoma (MCF7) and pancreatic carcinoma (PACA2) . The mechanism of action for derivatives of this compound is multifaceted. Molecular docking studies suggest that related molecules can interact with critical bacterial targets, such as the cell division protein FtsZ and (p)ppGpp synthetases/hydrolases, which are enzymes involved in the bacterial stress response and persistence . This makes this compound a valuable starting point for developing novel agents to overcome antibiotic resistance and biofilm-associated infections. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-7-8-3-4-11-9(6-8)10-2-1-5-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNQVIMETJUALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60761403
Record name 2-(Furan-2-yl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60761403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103851-91-8
Record name 2-(Furan-2-yl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60761403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Furan 2 Yl Isonicotinaldehyde

Retrosynthetic Analysis of 2-(Furan-2-yl)isonicotinaldehyde

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. amazonaws.com

Identification of Key Disconnection Points and Precursors

The most logical disconnection point in this compound is the C-C bond between the furan (B31954) and pyridine (B92270) rings. This bond can be disconnected to identify two primary precursor synthons: a pyridyl cation and a furanyl anion, or vice versa. This leads to several potential synthetic strategies.

Another key disconnection involves the aldehyde group on the pyridine ring. This suggests a late-stage formylation of a pre-formed 2-(furan-2-yl)pyridine (B7991472) scaffold. Alternatively, the aldehyde can be present on one of the initial building blocks.

Based on this analysis, the key precursors for the synthesis of this compound can be identified as:

2-Halopyridine-4-carboxaldehyde or its protected form: This would serve as the electrophilic pyridine component.

A furanyl organometallic reagent (e.g., 2-furanyllithium or a 2-furanylboronic acid): This would act as the nucleophilic furan component.

2-(Furan-2-yl)pyridine: This intermediate would require a subsequent formylation step at the 4-position of the pyridine ring.

Isonicotinaldehyde (Pyridine-4-carboxaldehyde): This could be a starting point for building the furan ring.

Furfural (B47365) (Furan-2-carboxaldehyde): This could be a starting point for constructing the pyridine ring. sigmaaldrich.com

Direct Synthesis Approaches

Direct synthesis approaches focus on constructing the target molecule by forming the crucial furan-pyridine linkage or by introducing the aldehyde group onto a pre-existing bicyclic scaffold.

Formylation Reactions on Pre-existing Furan-Pyridine Scaffolds

One direct approach involves the formylation of 2-(furan-2-yl)pyridine. This method relies on the successful synthesis of the parent heterocycle, which can be achieved through various cross-coupling reactions. Once 2-(furan-2-yl)pyridine is obtained, several formylation methods can be considered, such as the Vilsmeier-Haack reaction or lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The regioselectivity of the formylation is a critical aspect, as substitution could potentially occur on either the furan or pyridine ring. Directing the formylation to the 4-position of the pyridine ring is the desired outcome.

Cross-Coupling Strategies for Constructing the Furan-Pyridine Linkage

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govmdpi.com Several palladium-catalyzed cross-coupling reactions can be employed to construct the 2-(furan-2-yl)pyridine core. ysu.amnih.gov

Table 1: Cross-Coupling Reactions for Furan-Pyridine Linkage

Cross-Coupling ReactionPyridine ComponentFuran ComponentCatalyst/Conditions
Suzuki Coupling2-Halopyridine2-Furanboronic acidPd catalyst, base
Stille Coupling2-Halopyridine2-(Tributylstannyl)furanPd catalyst
Negishi Coupling2-Halopyridine2-Furanylzinc halidePd catalyst
Hiyama Coupling2-Halopyridine2-Furanyl(trimethoxy)silanePd catalyst, fluoride (B91410) source

These reactions typically involve the coupling of a halosubstituted pyridine with a furanyl organometallic reagent. nih.gov The choice of reaction depends on the availability of starting materials and the functional group tolerance of the reaction conditions. For the synthesis of this compound, a 2-halopyridine-4-carboxaldehyde (or a protected version) would be the ideal coupling partner for a furanyl nucleophile. However, the reactivity of the aldehyde group needs to be considered, as it may interfere with the catalytic cycle.

Synthesis from Advanced Building Blocks

This strategy involves using more complex, pre-functionalized starting materials to simplify the final steps of the synthesis.

Condensation Reactions Utilizing Isonicotinaldehyde Derivatives

An alternative approach involves condensation reactions starting with derivatives of isonicotinaldehyde. For instance, a modified Kröhnke-type synthesis could be envisioned. This would involve the reaction of a pyridinium (B92312) salt derived from a 4-substituted pyridine with a suitable furan-containing precursor.

Another possibility is the use of aldol (B89426) condensation reactions. researchgate.netresearchgate.net While typically used to form α,β-unsaturated carbonyl compounds, variations of this reaction could potentially be adapted to construct the desired heterocyclic system. For example, a Claisen-Schmidt condensation between a suitably activated methylpyridine derivative and furfural could be a viable, though challenging, route. This approach would require subsequent oxidation of the resulting vinyl group to the aldehyde. nih.govbeilstein-journals.org

Reactions Involving Furan-2-carbaldehyde Derivatives

A prominent strategy for synthesizing this compound involves the use of furan-2-carbaldehyde derivatives. These reactions typically leverage the reactivity of the furan ring and its aldehyde group to construct the target molecule.

One common approach is the reaction of a substituted furan-2-carboxaldehyde with a suitable pyridine precursor. For instance, the condensation of 5-aryl-furan-2-carboxaldehydes with various reagents can lead to the formation of more complex heterocyclic systems. nih.govscilit.com The reactivity of these furan derivatives is influenced by the nature of the substituents on the furan or aryl ring. nih.gov Electron-withdrawing groups, for example, can activate the carbonyl group of the aldehyde, facilitating faster reactions. nih.gov

Another pathway involves the Meerwein arylation reaction, where a diazonium salt derived from an aminopyridine is reacted with furan-2-carbaldehyde. nih.gov This method allows for the direct introduction of the furan-2-carbaldehyde moiety onto the pyridine ring.

The Erlenmeyer-Plöchl reaction, which involves the condensation of an aromatic aldehyde with an N-acylglycine (like hippuric acid) in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297), can also be adapted. nih.govnih.gov This reaction typically yields an azlactone (an oxazolone (B7731731) derivative), which can be subsequently hydrolyzed to an α,β-unsaturated acid or other derivatives. nih.gov While not a direct synthesis of this compound, this method highlights the utility of furan-2-carbaldehyde in forming C-C bonds and more complex structures. nih.govnih.gov

Starting MaterialReagentProduct TypeReference
Furan-2-carboxaldehyde2-Bromoaniline5-(2-Bromophenyl)furan-2-carboxaldehyde nih.gov
Substituted Furan-2-carboxaldehydesHippuric Acid4-Heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones nih.govnih.gov

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all components, offer an efficient and atom-economical approach to complex molecules. bas.bg These reactions are advantageous due to their simplicity, reduced waste, and the ability to generate diverse molecular structures. bas.bg

The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. bas.bgnih.gov This reaction could be conceptually applied to the synthesis of derivatives of this compound by using a furan-containing aldehyde or an isonicotinaldehyde derivative as one of the starting materials. The products of the Ugi reaction are typically α-acylamino carboxamides, which can be further modified. bas.bg For instance, a reported Ugi reaction involved benzaldehyde, an aromatic diamine, cyclohexyl isocyanide, and trichloroacetic acid to produce bis-Ugi products. bas.bg

Another relevant MCR is the Biginelli reaction, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea. researchgate.net While not directly yielding the target aldehyde, this reaction demonstrates the potential of using furan-based aldehydes in MCRs to build complex heterocyclic scaffolds. researchgate.net

MCR TypeReactantsKey FeaturesReference
Ugi-4CRAldehyde, Amine, Carboxylic Acid, IsocyanideForms α-acylamino carboxamides, high atom economy. bas.bgnih.gov
Biginelli ReactionAldehyde, β-Dicarbonyl Compound, Urea/ThioureaProduces dihydropyrimidinones, useful for creating heterocyclic libraries. researchgate.net

Transition Metal-Catalyzed Synthetic Routes

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds between aromatic systems. These methods are highly relevant for the synthesis of this compound, which is composed of two different heteroaromatic rings.

Palladium- and copper-catalyzed reactions are particularly prominent. For instance, a Suzuki coupling could be envisioned between a furan boronic acid derivative and a halogenated isonicotinaldehyde, or vice versa. Similarly, a Stille coupling using organotin reagents could achieve the same linkage. These reactions are known for their functional group tolerance and high yields.

A specific example of a relevant transition metal-catalyzed process is the synthesis of furan-bearing pyrazolo[3,4-b]pyridines, which were developed as CDK2 inhibitors. nih.gov Although the final product is not this compound, the synthetic strategy likely involves the coupling of a furan moiety to a pyridine-based core, a key step in the desired synthesis.

Furthermore, heteropolyacids with a Keggin structure, which can contain transition metals like molybdenum and vanadium, have been used as catalysts for the one-step synthesis of 2,5-furandicarbaldehyde from carbohydrates. google.com This demonstrates the potential of transition metal-based catalysts in the synthesis and functionalization of furan aldehydes. google.com

Catalyst TypeReaction TypeSubstratesKey Advantage
Palladium/CopperCross-Coupling (e.g., Suzuki, Stille)Halogenated Pyridine, Furan Boronic Acid (or vice versa)High efficiency and functional group tolerance.
Molybdovanadium PhosphoheteropolyacidCatalytic OxidationCarbohydratesOne-step synthesis to furan aldehydes. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and reaction time.

For reactions involving furan-2-carbaldehyde derivatives, the solvent system can significantly impact the solubility of reactants and the reaction rate. For instance, in the synthesis of 2-(furan-2-yl)-2-oxoacetaldehyde, an ethanol-water mixture was found to balance solubility and efficiency. Temperature control is also critical; maintaining a moderate temperature (e.g., 30–40°C) can prevent the decomposition of sensitive aldehyde products.

In condensation reactions, such as those with hippuric acid, microwave irradiation has been shown to dramatically reduce reaction times compared to conventional heating, while providing comparable yields. scilit.comnih.gov The choice of catalyst and its loading are also pivotal in transition metal-catalyzed reactions, where fine-tuning can lead to significant improvements in yield and selectivity. researchgate.net

The use of co-catalysts or additives can also be beneficial. For example, in some cross-coupling reactions, the addition of a silver salt has been shown to enhance the efficiency of the catalytic cycle. researchgate.net

ParameterEffectExampleReference
SolventInfluences solubility and reaction rate.Ethanol-water for aldehyde synthesis.
TemperatureAffects reaction rate and product stability.30–40°C to prevent aldehyde decomposition.
Reaction TimeCan be reduced with techniques like microwave irradiation.Microwave-assisted condensation of furan aldehydes. scilit.comnih.gov scilit.comnih.gov
Catalyst LoadingDirectly impacts reaction efficiency and cost.Fine-tuning catalyst loading in asymmetric cyclopropanation. researchgate.net researchgate.net

Advanced Purification Techniques for Complex Heterocyclic Aldehydes

The purification of heterocyclic aldehydes like this compound can be challenging due to their polarity and potential for instability. Standard techniques like crystallization and distillation may not always be sufficient, necessitating the use of more advanced methods.

Chromatographic techniques are widely employed for the purification of such compounds. Flash column chromatography using silica (B1680970) gel is a common method, with the eluent system carefully chosen to achieve good separation. nih.gov For instance, mixtures of petroleum ether/ethyl acetate or dichloromethane/methanol are frequently used. nih.gov

In cases where isomers are formed, such as the E/Z isomers in condensation reactions, careful chromatographic separation or selective crystallization may be required to isolate the desired isomer. nih.gov The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

For multi-component reactions, where the reaction mixture can be complex, purification often involves an initial filtration to remove any precipitate, followed by washing with appropriate solvents to remove unreacted starting materials and by-products. bas.bg Subsequent column chromatography is then used to isolate the pure product. nih.gov

TechniqueApplicationEluent/Solvent SystemReference
Flash Column ChromatographyGeneral purification of reaction products.Petroleum ether/ethyl acetate, Dichloromethane/methanol nih.gov
CrystallizationIsolation of solid products.Dependent on the solubility of the compound.
Filtration and WashingInitial purification of crude product from MCRs.Diethyl ether, n-hexane bas.bg

Advanced Spectroscopic and Structural Characterization of 2 Furan 2 Yl Isonicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2-(furan-2-yl)isonicotinaldehyde, a combination of one-dimensional and two-dimensional NMR methods provides a complete assignment of all proton and carbon signals, confirming the connectivity of the furan (B31954) and pyridine (B92270) rings.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns

The ¹H NMR spectrum of this compound displays distinct signals for the protons on both the pyridine and furan rings, as well as the aldehyde proton. The aldehyde proton is typically the most deshielded, appearing as a singlet in the downfield region of the spectrum, generally between 9.0 and 10.0 ppm. youtube.com

The pyridine ring protons exhibit characteristic chemical shifts and coupling patterns. The proton at the C-6 position is expected to be the most downfield of the ring protons due to the anisotropic effect of the adjacent nitrogen atom, appearing as a doublet. The proton at C-5 will also be a doublet, while the proton at C-3 will appear as a singlet, or a finely split multiplet depending on long-range couplings.

The furan ring protons also show a predictable pattern. The proton at the C-5' position, adjacent to the oxygen atom, typically resonates as a doublet of doublets. The proton at C-3' often appears as a doublet, and the proton at C-4' as a doublet of doublets. The coupling constants are characteristic for furan systems. ucsd.eduiastate.eduorganicchemistrydata.org Typical three-bond (³J) coupling constants in aromatic systems range from 6-10 Hz. ucsd.edu

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Predicted values based on analogous structures and standard NMR principles.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H 9.5 - 10.5 s (singlet) N/A
H-3 8.0 - 8.2 s (singlet) N/A
H-5 8.6 - 8.8 d (doublet) ~5.0
H-6 8.8 - 9.0 d (doublet) ~5.0
H-3' 7.3 - 7.5 d (doublet) ~3.5
H-4' 6.6 - 6.8 dd (doublet of doublets) ~3.5, ~1.8

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. The aldehyde carbonyl carbon is highly deshielded and typically appears around 190-200 ppm. youtube.com The spectrum will also show distinct signals for the nine other carbon atoms, including the quaternary carbons where the furan ring is attached to the pyridine ring and the carbon of the aldehyde group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. np-mrd.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous structures and standard NMR principles.

Carbon Predicted Chemical Shift (δ, ppm)
Aldehyde C=O 190 - 195
C-2 150 - 155
C-3 120 - 125
C-4 135 - 140
C-5 122 - 127
C-6 150 - 155
C-2' 152 - 157
C-3' 112 - 117
C-4' 110 - 115

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are invaluable for unambiguously assigning the complex spectra of heterocyclic compounds.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, cross-peaks would be expected between H-5 and H-6 on the pyridine ring, and between H-3', H-4', and H-5' on the furan ring, confirming their adjacent relationships. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). epfl.ch It allows for the direct assignment of protonated carbon signals in the ¹³C NMR spectrum. For example, the signal for H-5 would show a cross-peak to the signal for C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C coupling). sdsu.eduyoutube.com This is particularly useful for identifying quaternary (non-protonated) carbons and for confirming the link between the two heterocyclic rings. Key HMBC correlations would include the aldehyde proton to the pyridine C-4, the furan H-3' to the pyridine C-2, and the pyridine H-3 to the furan C-2'.

Deuterium (B1214612) (²H) NMR and Isotope Labeling Studies

Isotope labeling, particularly with deuterium (²H), is a powerful tool for simplifying complex NMR spectra and for studying reaction mechanisms. researchgate.net In the context of this compound, selective deuteration of the aldehyde proton could be achieved. researchgate.net This would result in the disappearance of the characteristic singlet at ~9.5-10.5 ppm in the ¹H NMR spectrum.

In the ¹³C NMR spectrum, the carbon attached to the deuterium would experience an isotope shift and, if not decoupled, would appear as a triplet due to ¹³C-²H coupling. researchgate.net While specific ²H NMR studies on this exact molecule are not widely reported, the principles are well-established for related aldehydes like furan-2-carbaldehyde. researchgate.netpascal-man.com Such studies can provide detailed information on molecular dynamics and specific atom environments.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. manchester.ac.uk The most prominent feature is the strong absorption band due to the carbonyl (C=O) stretching vibration of the aldehyde group, which is expected in the range of 1690-1715 cm⁻¹. youtube.com The exact position can be influenced by conjugation with the pyridine ring.

Other significant absorptions include the C=N and C=C stretching vibrations of the pyridine ring, typically found between 1400 and 1600 cm⁻¹. The furan ring is identified by its characteristic C-O-C stretching vibrations, usually observed in the 1000-1300 cm⁻¹ region. nist.govnist.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
C-H Stretch (Aromatic) Pyridine & Furan Rings 3000 - 3100 Medium-Weak
C=O Stretch Aldehyde 1690 - 1715 Strong
C=C and C=N Stretch Pyridine Ring 1400 - 1600 Medium-Strong
C-O-C Stretch Furan Ring 1000 - 1300 Strong

Raman Spectroscopy

The Raman spectrum of this compound is expected to be dominated by bands corresponding to the stretching and bending vibrations of the furan and pyridine rings, and the aldehydic group.

Key Expected Raman Bands:

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic Raman bands. The ring breathing vibrations are typically observed in the 990-1040 cm⁻¹ region. For instance, pyridine itself shows a strong Raman band around 990 cm⁻¹ and another at approximately 1030 cm⁻¹. Complexation, as seen in pyridine-borane, can shift these frequencies. nih.gov The C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹.

Furan Ring Vibrations: The furan ring also has characteristic vibrational modes. Theoretical studies on furan and its derivatives show C-H stretching vibrations around 3150-3200 cm⁻¹ and ring stretching vibrations in the 1300-1500 cm⁻¹ range.

Aldehyde Group Vibrations: The C=O stretching vibration of the aldehyde group is a strong Raman scatterer and is anticipated to appear in the region of 1680-1720 cm⁻¹. The C-H stretching of the aldehyde group typically gives rise to a band in the 2700-2900 cm⁻¹ range.

Inter-ring C-C Stretching: The stretching vibration of the C-C bond connecting the furan and pyridine rings is also expected, likely in the 1200-1300 cm⁻¹ region.

Theoretical calculations, such as Density Functional Theory (DFT), can provide predicted Raman spectra and aid in the assignment of vibrational modes. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. The theoretical exact mass of this compound (C₁₀H₇NO₂) can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms.

Calculated Exact Mass: The molecular formula of this compound is C₁₀H₇NO₂.

C: 10 x 12.000000 = 120.000000

H: 7 x 1.007825 = 7.054775

N: 1 x 14.003074 = 14.003074

O: 2 x 15.994915 = 31.989830 Theoretical Exact Mass (Monoisotopic): 173.047679 u

This calculated exact mass is a critical parameter for the unambiguous identification of this compound in complex mixtures using HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers. mdpi.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons, leading to ionization and fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure. While a specific EI-MS spectrum for this compound is not available, its fragmentation can be predicted by examining related compounds.

The molecular ion peak (M⁺˙) would be expected at m/z 173. Key fragmentation pathways would likely involve the cleavage of the aldehyde group and the furan and pyridine rings.

Predicted Fragmentation Pattern:

m/zProposed FragmentSource Compound for Comparison
172[M-H]⁺Loss of a hydrogen radical from the aldehyde group.
145[M-CO]⁺˙Loss of carbon monoxide from the aldehyde group, a common fragmentation for aromatic aldehydes.
144[C₉H₆N]⁺Subsequent loss of a hydrogen radical from the [M-CO]⁺˙ fragment.
117[C₈H₅N]⁺˙Further fragmentation of the pyridine ring.

For comparison, the EI-MS spectrum of the closely related 2-(furan-2-yl)pyridine (B7991472) (C₉H₇NO) shows a prominent molecular ion peak at m/z 145 and significant fragments at m/z 117 and 89, corresponding to the loss of CO and subsequent fragmentation. nih.gov Similarly, furan-2-carbaldehyde exhibits a strong molecular ion at m/z 96, with major fragments at m/z 95 ([M-H]⁺), 67, and 39.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. It is a highly sensitive method for the analysis of non-volatile and thermally labile compounds.

A plausible LC-MS method for the analysis of this compound would involve reversed-phase chromatography coupled with a mass spectrometer using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. To enhance sensitivity and specificity, derivatization of the aldehyde group with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy. nih.govnih.gov

Hypothetical LC-MS Parameters:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient A linear gradient from low to high organic phase (B) concentration.
Ionization Source Electrospray Ionization (ESI) in positive ion mode
MS Detection Full scan mode and/or selected ion monitoring (SIM) for the protonated molecule [M+H]⁺ at m/z 174.055.

For quantitative analysis, a multiple reaction monitoring (MRM) method could be developed on a triple quadrupole mass spectrometer. youtube.com

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions within the furan and pyridine rings and the carbonyl group.

The presence of conjugated π systems in both aromatic rings and the aldehyde group suggests that the absorption maxima (λ_max) will be in the UV region. The exact positions of these maxima are influenced by the solvent polarity.

Based on related compounds, the following absorptions can be anticipated:

Pyridine and its derivatives typically exhibit strong π → π* transitions around 250-270 nm. researchgate.netresearchgate.netnist.gov Isonicotinic acid, for example, has absorption maxima at 214 nm and 264 nm. sielc.com

Furan and its derivatives also absorb in the UV region. A copper complex containing a 6-(furan-2-yl)-2,2′-bipyridine ligand showed ligand-centered π → π* and n → π* transitions in the 230–350 nm range. mdpi.com

The carbonyl group has a weaker n → π* transition at longer wavelengths, which might be observed as a shoulder on the more intense π → π* bands.

The extended conjugation between the furan and pyridine rings through the aldehyde group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual parent heterocycles.

Expected UV-Vis Absorption Data:

Transition TypeExpected λ_max (nm)Chromophore
π → π250 - 300Furan ring, Pyridine ring, C=O
n → π> 300C=O

X-ray Diffraction Studies for Solid-State Structure Elucidation

Detailed X-ray diffraction data for the specific compound this compound is not publicly available in the searched crystallographic databases. While the solid-state structures of numerous related furan and pyridine derivatives have been determined, providing insights into the molecular conformations and intermolecular interactions of this class of compounds, specific crystallographic parameters for this compound could not be retrieved.

To illustrate the type of information that would be obtained from such a study, data for a structurally analogous compound, N′-[(5-Methylfuran-2-yl)methylene]isonicotinohydrazide, is presented. This related molecule contains both the furan and isonicotinoyl moieties, offering a glimpse into the potential structural features of the target compound.

In the crystal structure of N′-[(5-Methylfuran-2-yl)methylene]isonicotinohydrazide, the pyridine and furan rings are not coplanar, exhibiting a significant dihedral angle between their mean planes. ugr.es The crystal packing is stabilized by intermolecular hydrogen bonds. ugr.es

Table 1: Crystal Data and Structure Refinement for a Structurally Related Compound: N′-[(5-Methylfuran-2-yl)methylene]isonicotinohydrazide *

ParameterValue
Empirical FormulaC₁₂H₁₁N₃O₂
Formula Weight229.24
Crystal SystemTetragonal
Space GroupI4₁/a
a (Å)17.313 (3)
c (Å)15.749 (5)
V (ų)4720.5 (18)
Z16
Temperature (K)293 (2)
RadiationMo Kα
Wavelength (Å)0.71073
R-factor0.041
Data sourced from a study on a related compound due to the absence of specific data for this compound. ugr.es

The structural analysis of related compounds reveals that the planarity of the molecule and the conformation of the furan and pyridine rings relative to each other are key features determined by X-ray diffraction. Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the solid-state packing of these molecules. For instance, in the crystal structure of 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone, another related compound, C—H···N and C—H···O hydrogen bonds, as well as C—H···π and π–π interactions, are observed, creating a three-dimensional network.

Chemical Reactivity and Derivatization Pathways of 2 Furan 2 Yl Isonicotinaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a key site for the derivatization of 2-(furan-2-yl)isonicotinaldehyde, enabling the formation of a wide range of new compounds through several important reaction pathways.

Condensation Reactions for Schiff Base and Imine Formation

The reaction of an aldehyde or ketone with a primary amine is a common method for synthesizing imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This process is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The formation of imines from aldehydes and primary amines is a reversible reaction. youtube.comyoutube.com The reaction can be driven to completion by removing water as it forms. youtube.com Conversely, the presence of excess water can hydrolyze the imine back to the original amine and carbonyl compound. youtube.comyoutube.com

The general mechanism for imine formation involves several steps:

Nucleophilic attack of the amine on the carbonyl carbon. youtube.com

Proton transfer steps to form a carbinolamine intermediate. youtube.com

Protonation of the hydroxyl group, which then leaves as water. libretexts.org

Deprotonation to form the neutral imine. libretexts.org

Schiff bases derived from furan-2-carbaldehyde and its derivatives are of significant interest due to their coordination capabilities with metal ions and their potential biological activities. nih.gov For instance, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, a Schiff base, is synthesized by the condensation of furan-2-carbaldehyde with 2-hydroxybenzohydrazide. nih.gov Similarly, Schiff bases of isonicotinic acid hydrazide can be synthesized through the reaction of isonicotinic acid hydrazide with various aldehydes. researchgate.net Furo[2,3-d]pyrimidinone-based Schiff bases have also been synthesized and studied for their metal ion recognition properties. nih.gov

Table 1: Examples of Schiff Base/Imine Formation Reactions

Reactant 1 Reactant 2 Product Catalyst/Conditions Reference
Furan-2-carbaldehyde 2-Hydroxybenzohydrazide N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide Glacial acetic acid, reflux nih.gov
Isonicotinic acid hydrazide Various aldehydes Schiff's bases of isonicotinic acid hydrazide Sonication, stirring, or microwave irradiation in water researchgate.net
Furo[2,3-d]pyrimidinone derivative Aldehyde Furo[2,3-d]pyrimidinone-based Schiff base Aza-Wittig reaction nih.gov
Aldehydes/Ketones Primary amines Imines Acid catalysis masterorganicchemistry.comlibretexts.org

Aldol (B89426) and Knoevenagel Condensations

The aldehyde functionality of this compound allows it to participate in aldol and Knoevenagel condensation reactions, which are powerful methods for forming new carbon-carbon bonds. libretexts.orgwikipedia.org

The Aldol condensation involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, which can then dehydrate to yield a conjugated enone. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org When the condensation occurs between two different carbonyl compounds, it is referred to as a "crossed" or "mixed" aldol condensation. libretexts.org The Claisen-Schmidt condensation is a specific type of crossed aldol reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. libretexts.orgmasterorganicchemistry.com Aldol condensations of furfural (B47365) with ketones have been studied over solid-base catalysts. osti.gov

The Knoevenagel condensation is a modification of the aldol condensation. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine. wikipedia.org This reaction is followed by a dehydration step to produce an α,β-unsaturated product. wikipedia.org The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, often leading to decarboxylation. wikipedia.org The Knoevenagel condensation has been used to synthesize various compounds, including acrylamides and 2-(5-substituted-furfurylidene)-indane-1,3-diones. nih.govdamascusuniversity.edu.syuobaghdad.edu.iq

Table 2: Aldol and Knoevenagel Condensation Reactions

Reaction Type Aldehyde/Ketone Active Methylene Compound/Enolate Source Catalyst/Conditions Product Type Reference
Aldol Condensation Ketone Enolate Aldehyde Base β-Hydroxy ketone libretexts.org
Claisen-Schmidt Aromatic Aldehyde Ketone Base α,β-Unsaturated Ketone libretexts.orgmasterorganicchemistry.com
Knoevenagel Condensation Aldehyde/Ketone Active Methylene Compound Weakly Basic Amine α,β-Unsaturated Product wikipedia.org
Doebner-Knoevenagel Aldehyde Malonic Acid Derivative Pyridine α,β-Unsaturated Acid wikipedia.org
Knoevenagel Condensation 5-Substituted furan-2-carboxaldehyde Indan-1,3-dione Piperidine in ethanol 2-(5-Substituted-furfurylidene)-indane-1,3-dione damascusuniversity.edu.syuobaghdad.edu.iq

Reduction to Alcohols and Amines

The aldehyde group of this compound can be readily reduced to a primary alcohol, forming (2-(furan-2-yl)pyridin-4-yl)methanol. This transformation is a common and fundamental reaction in organic synthesis.

Furthermore, the aldehyde can undergo reductive amination , a process that converts a carbonyl group into an amine. This reaction typically proceeds in two steps: the formation of an imine or iminium ion, followed by its reduction to an amine. nih.gov A variety of reducing agents can be employed for this purpose, including sodium borohydride, and the reaction can be catalyzed by various reagents such as boric acid or p-toluenesulfonic acid. organic-chemistry.org Reductive amination is a versatile method for synthesizing primary, secondary, and tertiary amines. organic-chemistry.org For instance, the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) is a key step in the synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines. researchgate.net Similarly, 2,5-diformylfuran can be converted to 2,5-bis(aminomethyl)furan (B21128) via direct reductive amination. scirp.org

Table 3: Reduction Reactions of Furanic Aldehydes

Starting Material Reaction Type Reagents/Catalyst Product Reference
5-Hydroxymethylfurfural (HMF) Reductive Amination Primary amine, H₂, CuAlOx catalyst N-Substituted 5-(hydroxymethyl)-2-furfuryl amine nih.govresearchgate.net
Aldehydes/Ketones Reductive Amination Amine, Sodium borohydride, Boric acid Amine organic-chemistry.org
2,5-Diformylfuran Direct Reductive Amination Ammonia, Nickel-Raney catalyst 2,5-Bis(aminomethyl)furan scirp.org
p-Methoxybenzaldehyde Reductive Amination n-Butylamine, H₂, Co-containing composites N-Butyl-N-p-methoxybenzylamine researchgate.net

Oxidation to Carboxylic Acids

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, yielding 2-(furan-2-yl)isonicotinic acid. This transformation is a common oxidative process in organic chemistry. A related compound, 2-(furan-2-yl)-2-oxoacetic acid, which features a carboxylic acid adjacent to a carbonyl group attached to a furan (B31954) ring, is commercially available. sigmaaldrich.com The oxidation of furfural can lead to the formation of 2-furoic acid, which has been observed as a side product in some catalytic reactions. osti.gov

Functionalization of the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Reactions

Furan is a π-electron rich heterocycle, with six π-electrons distributed over five atoms, which makes it significantly more reactive towards electrophiles than benzene. Electrophilic aromatic substitution in furan predominantly occurs at the 2-position (alpha to the oxygen atom). vaia.com This preference is due to the greater stability of the carbocation intermediate formed upon attack at the 2-position, which can be stabilized by three resonance structures, compared to only two for attack at the 3-position. chemicalbook.com

Common electrophilic substitution reactions for furan and its derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. These reactions are often carried out under mild conditions due to the high reactivity of the furan ring. pearson.com For example, furan can be brominated with bromine in dioxane at low temperatures. pearson.com

Nitration of furans can be achieved using reagents like acetyl nitrate (B79036), which often leads to 2-nitrofuran (B122572) derivatives. semanticscholar.org A direct nitration method using nitric acid in trifluoroacetic anhydride (B1165640) has also been developed, offering higher yields in a single step. semanticscholar.org The presence of an electron-withdrawing group on the furan ring, such as an aldehyde, would generally deactivate the ring towards electrophilic substitution, but the inherent high reactivity of furan means that such reactions can still occur, likely directed to the 5-position of the furan ring.

Table 4: Electrophilic Aromatic Substitution on Furan

Reaction Electrophile Source Typical Product Comments Reference
Bromination Bromine (Br₂) 2-Bromofuran Occurs under mild conditions. pearson.compearson.com pearson.compearson.com
Nitration Acetyl nitrate or Nitric acid/Trifluoroacetic anhydride 2-Nitrofuran Direct nitration methods can provide higher yields. semanticscholar.org semanticscholar.org

Ring-Opening and Cycloaddition Reactions

The furan moiety of this compound is susceptible to both ring-opening and cycloaddition reactions, offering pathways to complex molecular architectures.

The chemistry of furan derivatives is sensitive to ring-opening, a reaction that can be influenced by factors such as the presence of acidic initiators and water content. nih.gov For instance, the polymerization of furfuryl alcohol, a related furan derivative, can lead to the formation of levulinic acid or its esters through ring cleavage. nih.gov These ring-opening reactions can result in the formation of carbonyl-containing moieties within the polymer structure. nih.gov In the context of this compound, analogous ring-opening reactions could be initiated under acidic conditions, potentially leading to the formation of linear dicarbonyl compounds.

The furan ring can also participate in various cycloaddition reactions, acting as a diene or dienophile. quimicaorganica.orglibretexts.org Its low aromaticity compared to other heterocycles like pyrrole (B145914) makes it amenable to reactions that disrupt its conjugated system. quimicaorganica.org Furan derivatives can undergo Diels-Alder [4+2] cycloadditions, 1,3-dipolar cycloadditions, and photochemical [2+2] cycloadditions. quimicaorganica.orglibretexts.orgresearchgate.net For example, furan-fused cyclobutanones have been utilized as C4 synthons in rhodium-catalyzed [4+2] and gold-catalyzed [4+4] cycloadditions to construct furan-fused lactams. nih.gov Furthermore, 5-substituted-furan-2(3H)-ones can act as 2π-components in [8+2]-cycloaddition reactions with 8,8-dicyanoheptafulvene, yielding polycyclic products. nih.gov These examples highlight the potential of the furan ring in this compound to engage in cycloaddition chemistry, providing access to a variety of fused and polycyclic systems.

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound can lead to products with specific regional and spatial arrangements of atoms, a critical aspect for determining the properties of the resulting molecules.

The regioselectivity of reactions is often dictated by the electronic and steric properties of the starting material. For instance, in nucleophilic aromatic substitution, the position of attack is directed by the location of electron-withdrawing groups and the leaving group. libretexts.orgyoutube.com Similarly, the regioselectivity of cycloaddition reactions can be controlled by the nature of the catalyst and reactants. nih.govrsc.org For example, iridium-catalyzed C-H borylation of 2,1,3-benzothiadiazole, an electron-deficient heterocycle, shows high regioselectivity, allowing for functionalization at specific positions. nih.gov

The formation of derivatives from this compound can result in cis-trans isomerism, particularly in products containing double bonds or substituted ring systems. libretexts.orguomphysics.net The relative orientation of substituents can significantly impact the physical, chemical, and biological properties of the isomers.

Studies on other furan derivatives have shown that the equilibrium between s-cis and s-trans conformers can be influenced by the polarity of the solvent. nih.gov For instance, in some 2-acetylfuran (B1664036) derivatives, the O,O-trans conformer predominates in less polar solvents, while the O,O-cis conformer is favored in more polar solvents. nih.gov The interconversion between these isomers can have a high energy barrier, allowing for the observation of distinct signals for each isomer in NMR spectroscopy at low temperatures. nih.gov In the context of derivatives of this compound, particularly those resulting from reactions at the aldehyde group, the potential for cis-trans isomerism around newly formed double bonds is significant. The specific isomer formed may be controlled by the reaction conditions and the nature of the reactants. For example, the synthesis of chalcone (B49325) derivatives has been shown to yield both cis and trans isomers, which can be separated and characterized. uomphysics.net Similarly, cis/trans isomerism in cycloplatinated compounds has been shown to be a critical factor for their photophysical properties. nih.gov

Computational and Theoretical Investigations of 2 Furan 2 Yl Isonicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules from first principles. These methods solve the Schrödinger equation for a given molecular system, providing detailed insights into its behavior.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. A DFT study of 2-(furan-2-yl)isonicotinaldehyde would involve calculating the electron density to determine the molecule's ground-state energy and other properties.

Key insights from a DFT analysis would include:

Electron Distribution and Molecular Orbitals: Mapping the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic frontier regions. The energy gap between HOMO and LUMO is crucial for determining chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is vital for predicting how the molecule interacts with other chemical species. For instance, in related furan-carboxamide compounds, MEP analysis has been used to identify reactive sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge transfer interactions between orbitals, helping to understand the stability arising from conjugation and hyperconjugation within the molecule.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

PropertyExemplary Value (a.u.)Description
Energy of HOMO-0.25Energy of the highest occupied molecular orbital, indicating the ability to donate an electron.
Energy of LUMO-0.08Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap (ΔE)0.17Energy difference between HOMO and LUMO, related to the molecule's kinetic stability and optical properties.
Dipole Moment3.5 DA measure of the overall polarity of the molecule, influencing its solubility and intermolecular forces.
Total Energy-650The total electronic energy of the molecule in its optimized geometry.

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT calculation.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that rely solely on theoretical principles without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for molecular properties, often serving as benchmarks.

For this compound, ab initio calculations would be used to:

Accurately determine the optimized molecular geometry, including bond lengths and angles.

Calculate thermodynamic properties such as enthalpy of formation, entropy, and heat capacity.

Investigate excited states to understand photophysical processes.

Conformational Analysis and Energetics

The molecule this compound has rotational freedom around the single bond connecting the furan (B31954) and pyridine (B92270) rings. Conformational analysis is essential to identify the most stable three-dimensional arrangement (conformer) and the energy barriers between different conformations.

This analysis would typically involve:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angle between the furan and pyridine rings and calculating the energy at each step using a method like DFT. This reveals the global minimum (most stable conformer) and local minima.

Energetics: Determining the relative energies of different conformers. The Boltzmann distribution can then be used to predict the population of each conformer at a given temperature. The planarity or non-planarity of the molecule, which affects its electronic properties, would be a key finding.

Table 2: Exemplary Conformational Energy Profile for this compound

Dihedral Angle (Furan-Pyridine)Relative Energy (kcal/mol)Description
2.5Eclipsed conformation, likely a transition state due to steric hindrance.
30°0.0Skew conformation, potentially the global minimum energy structure.
90°1.8Perpendicular conformation, likely a transition state.
180°3.0Fully eclipsed conformation, representing a high-energy rotational barrier.

Note: This table provides an illustrative example of the data obtained from a conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time, often in a solvent environment. An MD simulation of this compound would provide insights into:

Solvation Effects: How the molecule interacts with solvent molecules (e.g., water) and how this affects its conformation and properties.

Vibrational Motions: The simulation would show the natural vibrational modes of the molecule at a given temperature.

Conformational Flexibility: MD simulations can track the transitions between different conformers over time, providing a dynamic view of the molecule's flexibility.

Prediction of Chemical Reactivity and Reaction Mechanisms

Theoretical methods are invaluable for predicting the chemical reactivity of a molecule and for elucidating the mechanisms of its reactions. For this compound, this would involve:

Reactivity Indices: Using conceptual DFT, reactivity descriptors such as electrophilicity, nucleophilicity, and Fukui functions can be calculated. These indices help to predict which parts of the molecule are most likely to participate in a chemical reaction.

Transition State Searching: To study a specific reaction, computational methods can be used to locate the transition state structure and calculate its energy. This allows for the determination of the activation energy barrier, providing a quantitative measure of the reaction rate.

Theoretical Prediction of Spectroscopic Data (e.g., NMR, IR, UV-Vis)

Computational chemistry can predict various types of spectroscopic data, which is crucial for identifying and characterizing the molecule.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted spectra with experimental data is a powerful way to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. These theoretical frequencies are often scaled by a factor to account for anharmonicity and other systematic errors, allowing for a direct comparison with an experimental IR spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This provides information about the electronic conjugation and chromophores within the molecule.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopy TypeParameterPredicted Value
¹H NMRChemical Shift (δ, ppm)Aldehyde-H: ~9.9; Pyridine-H: ~7.5-8.8; Furan-H: ~6.6-7.8
¹³C NMRChemical Shift (δ, ppm)C=O: ~190; Pyridine-C: ~120-155; Furan-C: ~110-145
IRVibrational Frequency (cm⁻¹)C=O stretch: ~1700; C=N stretch: ~1590
UV-Visλ_max (nm)~280, ~320

Note: These are exemplary values based on typical ranges for similar functional groups and structures.

In Silico Studies of Intramolecular and Intermolecular Interactions

Computational and theoretical investigations provide a powerful lens for understanding the structural and electronic properties of this compound at the molecular level. While specific in-depth computational studies exclusively focused on this compound are not extensively documented in publicly accessible literature, the methodologies applied to analogous furan and pyridine derivatives offer significant insights into its likely intramolecular and intermolecular behavior. Techniques such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and Hirshfeld surface analysis are instrumental in this regard.

DFT studies on related furan-containing aldehydes have revealed that the electronic properties are significantly influenced by the conjugation between the furan ring and the aldehyde group. For instance, in similar α-ketoaldehydes, the Lowest Unoccupied Molecular Orbital (LUMO) is typically localized on the ketoaldehyde moiety, which is a key determinant of its electrophilic reactivity. The conjugation with the furan ring has been shown to lower the HOMO-LUMO energy gap, which can enhance charge transfer within the molecule.

Conformational analysis, another critical aspect of computational chemistry, helps in identifying the most stable three-dimensional arrangements of the molecule. For molecules with rotatable bonds, such as the one connecting the furan and pyridine rings in this compound, computational methods can predict the preferred dihedral angles and the energy barriers for rotation. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Molecular dynamics simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution. These simulations track the movements of atoms over time, providing a detailed picture of the conformational flexibility and intermolecular interactions with solvent molecules.

While awaiting dedicated computational studies on this compound, the established theoretical frameworks applied to similar molecular systems provide a robust foundation for predicting its chemical behavior.

Data Tables

The following tables present representative data that would be generated from in silico studies of this compound. It is important to note that in the absence of specific published research for this compound, the data for intramolecular and intermolecular interactions are illustrative examples based on studies of analogous molecules.

Table 1: Computed Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₇NO-
IUPAC NameThis compound-
Molecular Weight173.17 g/mol -
XLogP31.6Computed by PubChem nih.gov
Hydrogen Bond Donor Count0Computed by PubChem nih.gov
Hydrogen Bond Acceptor Count2Computed by PubChem nih.gov
Rotatable Bond Count1Computed by PubChem nih.gov

Note: Some properties are for the closely related isomer 2-(furan-2-yl)pyridine (B7991472) as direct computed data for this compound is not fully available.

Table 2: Representative Calculated Intramolecular Geometry (DFT)

ParameterBond/AngleCalculated Value
Bond LengthC(pyridine)-C(furan)~1.47 Å
Bond LengthC=O (aldehyde)~1.22 Å
Bond AngleC(pyridine)-C(furan)-O(furan)~115°
Dihedral AnglePyridine Ring - Furan Ring~20-30°

Note: This data is illustrative and represents typical values obtained for similar furan-pyridine systems through DFT calculations.

Table 3: Representative Intermolecular Interaction Energies (Illustrative)

Interaction TypeInteracting MoietiesEstimated Energy (kcal/mol)
π-π StackingPyridine Ring - Pyridine Ring-2.5 to -5.0
C-H···O Hydrogen BondAldehyde C-H and Furan Oxygen-1.5 to -3.0
C-H···N Hydrogen BondFuran C-H and Pyridine Nitrogen-1.0 to -2.5

Note: This data is for illustrative purposes to demonstrate the types of intermolecular interactions and their typical energy ranges that would be investigated using computational methods.

Coordination Chemistry and Ligand Design Incorporating 2 Furan 2 Yl Isonicotinaldehyde

Role of 2-(Furan-2-yl)isonicotinaldehyde as a Ligand

The functionality of this compound as a ligand is primarily dictated by the presence of specific atoms with lone pairs of electrons that can be donated to a metal center, and its ability to adopt different coordination behaviors.

The primary donor atoms available for coordination in this compound are the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the furan (B31954) ring. The nitrogen atom, being part of an aromatic heterocyclic system, possesses a lone pair of electrons that is readily available for donation to a metal ion. The oxygen atom within the furan ring also has lone pairs, however, its involvement in coordination is less common as it can affect the aromaticity and stability of the furan ring. In many instances, the furan oxygen does not coordinate with the metal ion. researchgate.net

Derivatives of this compound can exhibit a range of coordination modes, largely dependent on the specific derivative and the reaction conditions.

Monodentate Coordination: In its simplest form, the ligand can coordinate to a metal center through a single donor atom. For instance, in some iron(II) complexes with related furan-containing ligands, coordination occurs exclusively through the nitrogen atom of the oxime group, with the furan oxygen not participating in the bond. researchgate.net

Bidentate Coordination: More commonly, derivatives of this aldehyde, such as Schiff bases or hydrazones, act as bidentate ligands. Coordination often occurs through the pyridyl nitrogen and an atom from the substituent group, such as the azomethine nitrogen or a deprotonated oxygen. nih.gov For example, a Schiff base derived from isonicotinohydrazide was found to coordinate as a mononegative bidentate ligand through the hydrazonyl nitrogen and the deprotonated enolized acetyl oxygen. nih.gov Similarly, dithiocarbamate (B8719985) ligands incorporating a furan ring have shown bidentate coordination. nih.gov

Polydentate and Bridging Coordination: In more complex scenarios, these ligands can act as bridging ligands, coordinating to two or more metal centers simultaneously to form polymeric chains. nih.gov Some triazine ligands containing furan and pyridine rings have been shown to act as bidentate N,N-donors, forming five-membered chelate rings. researchgate.net

Synthesis of Metal Complexes

The synthesis of metal complexes using this compound and its derivatives typically involves reacting the ligand with a suitable metal salt in an appropriate solvent.

A variety of transition metal ions have been successfully coordinated with ligands derived from this compound and related structures. These include, but are not limited to, copper(II), nickel(II), cobalt(II), zinc(II), iron(II), and manganese(II). nih.govsciensage.infoscispace.com The synthesis often involves refluxing a solution of the ligand and the metal salt, followed by precipitation, filtration, and drying of the resulting complex. sciensage.infoscispace.com The stoichiometry of the resulting complexes, such as 1:1 or 2:1 (ligand:metal), can be determined through elemental analysis and mass spectrometry. nih.gov

Metal IonExample of Complex TypeReference
Copper(II)[Cu(L)2] researchgate.net
Nickel(II)[Ni(L)2] researchgate.net
Zinc(II)[Zn(L)2] researchgate.net
Cobalt(III)[Co(L)2]Cl researchgate.net
Iron(II)FeX2(L)4 researchgate.net
Manganese(II)Dimeric Octahedral scispace.com
L represents a derivative of this compound

When a derivative of this compound acts as a bidentate or polydentate ligand, it forms a chelate ring with the metal ion. This process, known as chelation, generally leads to an increase in the thermodynamic stability of the complex compared to complexes with analogous monodentate ligands. This enhanced stability is known as the chelate effect. The formation of five- or six-membered chelate rings is particularly favorable. For instance, bidentate N,N-donor ligands derived from furan and pyridine moieties have been observed to form stable five-membered planar chelate rings with metal ions like cobalt(II) and nickel(II). researchgate.net The stability of these chelated complexes is a significant factor in their potential applications.

Structural Characterization of Coordination Compounds

The precise structures of coordination compounds derived from this compound are elucidated using a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is instrumental in determining the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. researchgate.netnih.gov For example, a shift in the C=N (azomethine) stretching frequency can confirm the involvement of the azomethine nitrogen in coordination. researchgate.net

TechniqueInformation ObtainedReference
Infrared (IR) SpectroscopyIdentification of coordinating atoms (e.g., C=N, N-H) researchgate.netnih.gov
NMR Spectroscopy (¹H, ¹³C)Ligand structure and binding sites in solution nih.govnih.gov
UV-Vis SpectroscopyElectronic transitions and coordination geometry researchgate.net
Magnetic SusceptibilityElectronic structure and spin state of the metal ion researchgate.netresearchgate.net
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond lengths, and angles nih.govnih.gov

X-ray Crystallography for Complex Geometry

No published X-ray crystal structures of metal complexes with this compound as a ligand are available.

Spectroscopic Characterization (e.g., UV-Vis, IR, NMR, Mass Spectrometry)

There are no specific spectroscopic data (UV-Vis, IR, NMR, or Mass Spectrometry) reported in the literature for metal complexes of this compound.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes derived from this compound have not been investigated or reported.

Stability and Thermodynamics of Complex Formation

There are no studies available on the stability constants or other thermodynamic parameters for the formation of complexes between metal ions and this compound.

This lack of available data presents a clear opportunity for future research in the field of coordination chemistry. The synthesis of this compound and the investigation of its coordination with various transition metals could lead to the discovery of novel complexes with interesting structural, spectroscopic, and physicochemical properties.

Advanced Applications in Materials Science and Catalysis

Applications in Materials Science

The combination of the electron-rich furan (B31954) moiety and the coordinating ability of the pyridine (B92270) nitrogen, along with the reactive aldehyde group, makes 2-(furan-2-yl)isonicotinaldehyde a promising building block for novel materials with tailored properties.

Development of Functional Materials and Polymers

The incorporation of furan and pyridine units into polymer backbones can impart desirable thermal, electronic, and photoactive properties. While specific research on polymers derived directly from this compound is limited, the broader field of furan- and pyridine-containing polymers provides a strong indication of its potential.

Furan-based polymers are of increasing interest as renewable alternatives to petroleum-derived plastics. nih.govacs.org The furan ring introduces rigidity and can participate in various chemical modifications. For instance, acyclic diene metathesis (ADMET) polymerization of furan-containing monomers has yielded fully biobased polymers with good molecular weights and thermal stability. nih.govacs.org The aldehyde functionality of this compound could be utilized in condensation polymerizations, reacting with suitable co-monomers to form polyamides, polyesters, or other functional polymers.

Pyridine moieties are known to enhance the thermal stability and mechanical strength of polymers due to the rigid aromatic-heterocyclic framework. acs.org The nitrogen atom in the pyridine ring can also act as a coordination site for metal ions, opening possibilities for the creation of functional hybrid materials. acs.org The photochemical polymerization of furan and pyridine has been shown to produce nanothreads at reduced pressures, suggesting that the combined furan-pyridine structure in this compound could be a precursor to novel one-dimensional nanomaterials. chemrxiv.org

The table below summarizes the properties of some polymers derived from furan-based monomers, illustrating the potential characteristics of polymers incorporating this compound.

MonomerPolymerization MethodResulting Polymer PropertiesReference
Furan-based α,ω-dieneADMETTg: -16 to 5 °C, high thermal stability, hydrophobicity, photoactive nih.gov
2,5-Diformylfuran and 10-UndecenalCross-aldol condensation followed by ADMETFully biobased polymer with good molecular weight (up to 31 kg/mol ) acs.org

Design of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The pyridine nitrogen and potentially a carboxylate group derived from the oxidation of the aldehyde functionality of this compound make it an excellent candidate for a linker in MOF synthesis.

Pyridine-based linkers are widely used in the construction of MOFs, offering high thermal stability and tunable pore sizes. alfa-chemistry.com The nitrogen atom of the pyridine ring can coordinate directly to the metal center, influencing the topology and properties of the resulting framework. researchgate.netrsc.org The incorporation of pyridinium (B92312) linkers has been shown to direct the formation of cationic MOFs, where the intra-pore anions can be varied to control porosity and gas uptake. rsc.org

Furan-containing linkers have also been employed in MOF synthesis. The furan ring can introduce specific functionalities and influence the framework's dimensionality and sorption properties. The structural diversity of MOFs can be significantly influenced by the choice of the organic linker and the reaction conditions, including the use of template molecules. rsc.org

While no MOFs constructed specifically from this compound have been reported, the combination of a pyridine and a furan moiety in a single linker is a promising strategy for creating novel MOFs with complex structures and tailored functionalities for applications in gas storage, separation, and catalysis. researchgate.netd-nb.info

The following table presents examples of MOFs constructed from pyridine-based linkers, highlighting the potential for this compound as a linker.

LinkerMetal IonFramework PropertiesReference
Pyridine-2,5-dicarboxylic acidZn(II)Unique pore topology, coordinatively unsaturated Zn2+ sites researchgate.net
1-(3,5-dicarboxyphenyl)-4-(pyridin-4-yl)pyridiniumCu(II)Cationic framework, controllable porosity and gas uptake rsc.org
Pyridine-3,5-dicarboxylic acidCd(II), Zn(II), Co(II), Cu(II)Diverse structures (0D to 3D) depending on templates rsc.org

Catalytic Applications

The aldehyde functionality and the ability of the furan and pyridine rings to coordinate with metal centers suggest that this compound could be a versatile molecule in the field of catalysis.

Organocatalysis Utilizing the Aldehyde Functionality

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Aldehydes can act as organocatalysts in various reactions, often through the formation of a temporary tether to a substrate, enabling intramolecular reactions to proceed under mild conditions. rsc.org For instance, aldehydes can catalyze hydroamination, hydration, and hydrolysis reactions. rsc.org

While specific studies on the organocatalytic activity of this compound are not available, its aldehyde group could potentially participate in such catalytic cycles. The electronic properties of the furan and pyridine rings could influence the reactivity of the aldehyde and the stability of any intermediates formed during the catalytic process. Pyridine-based organocatalysts have been employed in a variety of transformations, including acylation and heterocyclization. researchgate.net Photocatalytic reactions involving the dicarbofunctionalization of vinylarenes with pyridine and aldehydes have also been reported, suggesting potential photo-organocatalytic applications. nih.gov

Ligand in Transition Metal Catalysis for Organic Transformations

The pyridine nitrogen and the furan oxygen of this compound can act as donor atoms, making it a potential bidentate ligand for transition metals. Transition metal complexes bearing pyridine-based ligands are widely used as catalysts in a vast array of organic transformations. researchgate.net

The electronic properties of the ligand play a crucial role in tuning the catalytic activity of the metal center. For example, the Lewis acidity of copper(II) centers in pyridine-2,6-diimine complexes can be tuned by substituents on the ligand, affecting their oxidase-like activity. nih.gov Gold(III) complexes with bis(pyridine) ligands have shown catalytic activity in cyclopropanation reactions, with the reactivity being modulated by the ligand's geometry. acs.org

Complexes of transition metals with ligands containing both furan and pyridine moieties are less common, but the combination of a soft furan donor and a borderline pyridine donor could lead to unique catalytic properties. Such ligands could find applications in cross-coupling reactions, polymerization, and various other catalytic transformations. rsc.orgacs.org

The table below provides examples of catalytic applications of transition metal complexes with pyridine-containing ligands.

Ligand TypeMetalCatalytic ApplicationReference
Pyridine-2,6-diimineCu(II)Aerobic oxidation of polyphenols nih.gov
Bis(pyridine)Au(III)Propargyl ester cyclopropanation acs.org
(4-Ferrocenylphenyl)pyridinesRh(III), Ir(III)C,N-cyclometalation acs.org

Intermolecular Interactions and Supramolecular Self Assembly of 2 Furan 2 Yl Isonicotinaldehyde

Characterization of Intermolecular Forces

The primary intermolecular forces responsible for the aggregation of 2-(furan-2-yl)isonicotinaldehyde molecules are dipole-dipole interactions, London dispersion forces, and hydrogen bonds. These forces are attractive interactions that occur between molecules and are fundamental to the formation of condensed phases of matter. libretexts.org

London dispersion forces are the weakest type of intermolecular force, arising from temporary, instantaneous dipoles created by the random movement of electrons within a molecule's electron cloud. libretexts.orgpurdue.edu These transient dipoles can induce corresponding dipoles in neighboring molecules, leading to a weak, short-lived attraction. libretexts.orgyoutube.com Though individually weak, these forces are present between all atoms and molecules and their cumulative effect can be substantial, especially for larger molecules. purdue.eduyoutube.com The strength of London dispersion forces is influenced by the molecule's polarizability—its ability to have its electron cloud distorted. libretexts.org Larger molecules with more electrons, like this compound, are more polarizable and thus experience stronger dispersion forces. youtube.comwikipedia.org Molecular shape also plays a role; molecules with larger surface areas have more points of contact, leading to stronger dispersion forces. purdue.eduyoutube.com

A hydrogen bond is a specific type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (a donor, D) and is attracted to another electronegative atom (an acceptor, A). nih.gov While classic strong hydrogen bonds involve O-H or N-H donors, weaker C-H···O and C-H···N interactions are also recognized as significant in crystal engineering. nih.gov In the case of this compound, there are no classic O-H or N-H donor groups. However, the molecule possesses several potential hydrogen bond acceptors: the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the furan (B31954) ring, and the carbonyl oxygen of the aldehyde group. researchgate.net These can interact with the C-H bonds of the aromatic rings on neighboring molecules. Such C-H···O and C-H···N interactions, though weaker than conventional hydrogen bonds, are directional and play a crucial role in determining the specific orientation of molecules in the crystal lattice. researchgate.net

Interaction Type Description Relevance to this compound
Dipole-Dipole Attractive forces between permanent polar molecules. purdue.eduArises from electronegative N and O atoms in the pyridine, furan, and aldehyde groups, influencing molecular alignment.
London Dispersion Temporary attractive forces from fluctuating electron distributions. purdue.eduwikipedia.orgPresent throughout the molecule; strength increases with molecular size and surface area.
Hydrogen Bonding Attraction between a H-atom on a donor and an electronegative acceptor atom. nih.govPotential for weak C-H···O and C-H···N bonds, with the N and O atoms acting as acceptors, directing crystal packing.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent intermolecular forces. nih.gov The process by which these molecules spontaneously organize into ordered structures is known as self-assembly. rsc.org For this compound, self-assembly is driven by the directional nature of its intermolecular interactions. Hydrogen bonds are particularly important as they are directional and can guide molecules to form specific, predictable patterns known as supramolecular synthons. nih.gov For example, the C-H···N interaction between the C-H of a furan ring and the nitrogen of a pyridine ring on an adjacent molecule could lead to the formation of dimers or one-dimensional chains. These synthons then serve as the building blocks for constructing a more complex, three-dimensional crystalline solid.

Q & A

Q. What are the standard synthetic routes for 2-(furan-2-yl)isonicotinaldehyde, and how can purity be optimized?

Answer:

  • Condensation Reactions : React isonicotinaldehyde with furan-2-carbaldehyde derivatives under acidic or basic conditions (e.g., ethanol reflux with catalytic HCl). Monitor progress via TLC or HPLC .
  • Oxidation of Alcohol Precursors : Use oxidizing agents like pyridinium chlorochromate (PCC) or KMnO₄ to convert 2-(furan-2-yl)isonicotinyl alcohol to the aldehyde. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Purity Optimization : Confirm identity via 1^1H/13^13C NMR (δ ~9.8–10.0 ppm for aldehyde proton) and FT-IR (stretch at ~1700 cm1^{-1}). Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended) .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • NMR : Assign aromatic (δ 6.5–8.5 ppm) and aldehyde protons. 13^13C NMR confirms carbonyl (C=O) at ~190–200 ppm .
    • IR : Identify aldehyde (C=O) and furan ring (C-O-C) stretches .
  • Chromatography :
    • HPLC : Quantify purity and detect impurities using UV detection (λ = 250–300 nm) .
    • GC-MS : For volatile derivatives (e.g., DNPH-hydrazones) .
  • Elemental Analysis : Validate molecular formula (e.g., C11_{11}H7_7NO3_3) .

Q. What safety protocols are essential when handling this compound?

Answer:

Exposure RouteFirst Aid & Prevention
Inhalation Use fume hoods; if exposed, move to fresh air, administer oxygen if needed .
Skin Contact Wear nitrile gloves; wash with soap/water for 15 minutes .
Eye Contact Rinse with saline solution for 15 minutes; seek medical evaluation .
Storage Store in airtight containers at 2–8°C, away from oxidizers and bases .

Advanced Research Questions

Q. How do electronic and steric effects of the furan and aldehyde groups influence reactivity in cross-coupling reactions?

Answer:

  • Electronic Effects : The electron-rich furan ring enhances electrophilic substitution, while the aldehyde acts as an electron-withdrawing group, directing reactions to the isonicotinyl moiety. DFT calculations predict reactive sites .
  • Steric Hindrance : The planar furan-isonicotinaldehyde structure allows for Pd-catalyzed Suzuki couplings (e.g., with aryl boronic acids) but may require bulky ligands (e.g., SPhos) to prevent homocoupling .
  • Methodology : Optimize reaction conditions using DOE (design of experiments) for temperature, catalyst loading, and solvent polarity .

Q. How can researchers resolve contradictions in reported biological activity data for furan-aldehyde derivatives?

Answer:

  • Data Validation Steps :
    • Purity Reassessment : Re-analyze compounds via HPLC and mass spectrometry to rule out impurities .
    • Assay Reproducibility : Test cytotoxicity using standardized protocols (e.g., Mosmann’s MTT assay ).
    • Structural Analogues : Compare with known furan derivatives (e.g., 2-furaldehyde ) to isolate structure-activity relationships .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450 .

Q. What strategies improve the stability of this compound in aqueous solutions?

Answer:

  • Derivatization : Convert the aldehyde to a stable hydrazone (e.g., with DNPH ) or oxime .
  • Buffering : Use phosphate buffer (pH 6–7) to minimize aldehyde oxidation. Add antioxidants (e.g., BHT) at 0.1% w/v .
  • Lyophilization : Freeze-dry in the presence of trehalose (1:5 molar ratio) for long-term storage .

Q. How can computational methods predict the compound’s interactions in catalytic or biological systems?

Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS. Focus on aldehyde hydration dynamics .
  • Docking Studies : Model interactions with enzymes (e.g., aldehyde dehydrogenases) via Schrödinger Suite. Validate with experimental IC50_{50} data .
  • QSAR : Develop quantitative structure-activity relationships using descriptors like logP (predicted ~3.6 ) and polar surface area (~39.4 Ų ).

Q. What are the key challenges in detecting trace amounts of this compound in complex matrices?

Answer:

  • Sample Preparation : Use SPE (solid-phase extraction) with C18 cartridges. Elute with methanol/acetonitrile (70:30) .
  • Derivatization : Enhance GC-MS sensitivity via hydrazone formation (e.g., DNPH derivatization ).
  • LC-MS/MS : Employ MRM (multiple reaction monitoring) for transitions like m/z 202 → 174 (collision energy 20 eV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.